Benzene, 1-(diethoxymethyl)-2-ethynyl-
Description
Benzene, 1-(diethoxymethyl)-2-ethynyl- is a substituted aromatic compound featuring a diethoxymethyl group (-CH(OCH$2$CH$3$)$2$) at position 1 and an ethynyl (-C≡CH) group at position 2 of the benzene ring. Its molecular formula is C${13}$H${16}$O$2$, with a molecular weight of 204.27 g/mol. The diethoxymethyl group enhances solubility in organic solvents due to its electron-rich oxygen atoms, while the ethynyl group enables participation in click chemistry (e.g., Sonogashira coupling) and other alkyne-specific reactions. This compound is of interest in synthetic organic chemistry and materials science for constructing complex architectures .
Properties
CAS No. |
38846-63-8 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(diethoxymethyl)-2-ethynylbenzene |
InChI |
InChI=1S/C13H16O2/c1-4-11-9-7-8-10-12(11)13(14-5-2)15-6-3/h1,7-10,13H,5-6H2,2-3H3 |
InChI Key |
GQKJFIWGPWTOKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1C#C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(diethoxymethyl)-2-ethynyl- typically involves the introduction of the ethynyl and diethoxymethyl groups onto a benzene ring. One common method is the alkylation of benzene derivatives using ethynyl and diethoxymethyl reagents under specific conditions. For example, the reaction can be carried out using a palladium-catalyzed coupling reaction, where the benzene derivative is reacted with an ethynyl halide and a diethoxymethyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced catalytic systems to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(diethoxymethyl)-2-ethynyl- undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the benzene ring reacts with electrophiles.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds, while the diethoxymethyl group can be reduced to form alcohols.
Addition Reactions: The ethynyl group can participate in addition reactions with halogens and hydrogen.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Halogenated or nitrated benzene derivatives.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
Benzene, 1-(diethoxymethyl)-2-ethynyl- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Benzene, 1-(diethoxymethyl)-2-ethynyl- involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the diethoxymethyl group can form hydrogen bonds with nucleophiles. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Benzene, 1-(diethoxymethyl)-2-ethynyl- with structurally or functionally related benzene derivatives:
Key Points of Comparison :
Reactivity :
- The ethynyl group in the target compound enables alkyne-specific reactions (e.g., cycloadditions, couplings), distinguishing it from halogenated analogs like 1-(Bromomethyl)-2-ethynylbenzene .
- The diethoxymethyl group stabilizes adjacent electrophilic centers, contrasting with the acid-labile acetal in 2-Bromobenzaldehyde diethyl acetal .
Solubility: The diethoxymethyl group improves solubility in non-polar solvents compared to methoxy (-OCH$3$) or nitro (-NO$2$) substituents, which are more polar .
Applications :
- Pharmaceutical Synthesis : The target compound’s dual functionality (alkyne + diethoxymethyl) is advantageous for multi-step syntheses of bioactive molecules, as seen in palladium-catalyzed cross-coupling reactions .
- Material Science : Unlike Benzene, 1-ethoxy-4-[(1E)-2-(4-nitrophenyl)ethenyl] , which is used in optoelectronics, the target compound’s alkyne group facilitates polymer backbone construction .
Research Findings
- Synthetic Utility : In a 2021 patent application, a related diethoxypropynyl group was used to synthesize pyrrolopyrimidine derivatives, highlighting the role of ethoxy groups in stabilizing intermediates during catalytic cycles .
- Stability Studies : Diethoxymethyl-substituted compounds exhibit resistance to hydrolysis under neutral conditions, unlike acetals, which decompose in acidic environments .
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